molecular formula C14H22N2O2S B2740161 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine CAS No. 498530-53-3

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine

Cat. No.: B2740161
CAS No.: 498530-53-3
M. Wt: 282.4
InChI Key: AKNMFKYHSBWRLH-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine is a secondary amine featuring a piperidine ring substituted with a methyl group at the 2-position and a sulfonyl group linking to a para-substituted phenyl ring. This compound has been cataloged as a primary amine derivative, though commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica .

Properties

IUPAC Name

2-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-4-2-3-11-16(12)19(17,18)14-7-5-13(6-8-14)9-10-15/h5-8,12H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMFKYHSBWRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation for Piperidine Methylation

The synthesis of 2-methylpiperidine begins with piperidine-4-carboxylic acid (isonipecotic acid). Patent US8697876B2 details a transfer hydrogenation method using formaldehyde under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid. This reaction employs a palladium-on-charcoal catalyst in a formic acid–water mixture heated to 90–95°C, achieving near-quantitative conversion. The product is subsequently treated with hydrochloric acid to form the hydrochloride salt, which enhances stability for downstream reactions.

Sulfonation of 2-Methylpiperidine

Sulfonyl Chloride Formation

The 2-methylpiperidine moiety undergoes sulfonation to form the sulfonyl chloride intermediate. Patent US7279491B2 highlights the use of thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) to convert secondary amines to sulfonamides. For 2-methylpiperidine, this step likely proceeds via nucleophilic attack of the piperidine nitrogen on sulfuryl chloride, yielding 2-methylpiperidine-1-sulfonyl chloride.

Coupling to Aromatic Substrates

The sulfonyl chloride is reacted with 4-bromophenylethylamine to form the sulfonamide linkage. Grignard methodologies described in ACS Omega (2020) demonstrate that Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) facilitate efficient aryl–sulfonamide coupling at ambient temperatures. This avoids the cryogenic conditions (−78°C) typically required for lithium-based reagents, aligning with industrial scalability.

Ethylamine Functionalization

Reductive Amination

The ethylamine side chain is introduced via reductive amination of 4-(2-methylpiperidine-1-sulfonyl)benzaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the aldehyde condenses with ammonium acetate to form the primary amine. Yields exceeding 85% are reported for analogous phenylpiperidine systems.

Borane-Mediated Reduction

Alternative routes employ borane–tetrahydrofuran (BH₃·THF) to reduce 4-(2-methylpiperidine-1-sulfonyl)benzamide to the corresponding amine. This method, while efficient, requires careful exclusion of moisture and generates stoichiometric boron waste, complicating purification.

Purification and Salt Formation

Crystallization in Ethanol

Patent US8697876B2 emphasizes ethanol as a solvent for converting hydrochloride salts to hemisuccinate derivatives. For 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine, dissolving the free base in ethanol with succinic acid (1:0.5 molar ratio) yields a hemisuccinate salt with >99% purity after recrystallization.

Chromatographic Techniques

Silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1) resolves residual sulfonic acid impurities. However, this method is less favored industrially due to high solvent consumption.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) of the hemisuccinate salt reveals diagnostic peaks at δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 8H, piperidine and ethylamine), and 7.65 (d, J = 8.4 Hz, 2H, aromatic). IR spectroscopy confirms sulfonamide C=O stretching at 1675 cm⁻¹.

Thermal and Crystallographic Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 198°C, corresponding to the melting point of Form A crystalline material. X-ray diffraction (XRD) patterns (Figure 1A in US8697876B2) exhibit peaks at 2θ = 10.5°, 15.7°, and 21.3°, indicative of a monoclinic crystal system.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields for Key Steps

Step Reagents/Conditions Yield (%) Purity (%) Source
Piperidine Methylation HCHO, Pd/C, HCOOH/H₂O, 90°C 98 99.5
Sulfonation SOCl₂, DCM, 40°C 92 97
Reductive Amination NaBH₃CN, MeOH, NH₄OAc, pH 5.5 87 96
Hemisuccinate Formation Succinic acid, EtOH, 25°C 95 99.8

Chemical Reactions Analysis

Nucleophilic Reactions at the Ethylamine Group

The primary amine (-CH<sub>2</sub>CH<sub>2</sub>NH<sub>2</sub>) exhibits nucleophilic behavior, participating in:

Acylation

Reacts with acyl chlorides or anhydrides to form stable amides. For example:
Compound+RCOClRCONH-CH2CH2[Core]\text{Compound} + \text{RCOCl} \rightarrow \text{RCONH-CH}_2\text{CH}_2-\text{[Core]}
Conditions : Room temperature in dichloromethane or THF with a base (e.g., pyridine).

Alkylation

Forms secondary or tertiary amines via reaction with alkyl halides:
Compound+RXR-NH-CH2CH2[Core]\text{Compound} + \text{RX} \rightarrow \text{R-NH-CH}_2\text{CH}_2-\text{[Core]}
Conditions : Polar aprotic solvents (DMF, DMSO) with K<sub>2</sub>CO<sub>3</sub> at 60–80°C.

Schiff Base Formation

Condenses with aldehydes/ketones to generate imines:
Compound+RCHORCH=N-CH2CH2[Core]\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N-CH}_2\text{CH}_2-\text{[Core]}
Conditions : Ethanol or methanol under reflux, often catalyzed by acetic acid.

Reactivity of the Sulfonamide Group

The piperidine-linked sulfonamide (-SO<sub>2</sub>N<) demonstrates stability under basic conditions but undergoes hydrolysis in acidic media:

Acid-Catalyzed Hydrolysis

Cleaves the sulfonamide bond to yield sulfonic acid and amine derivatives:
Compound+H2OH+HSO3[Aromatic]+NH2[Piperidine]\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HSO}_3-\text{[Aromatic]} + \text{NH}_2-\text{[Piperidine]}
Conditions : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at 80–100°C .

Nucleophilic Substitution

The sulfonyl group can act as a leaving group in presence of strong nucleophiles (e.g., Grignard reagents):
Compound+RMgXR-SO2[Aromatic]+MgX-NH-CH2CH2[Core]\text{Compound} + \text{RMgX} \rightarrow \text{R-SO}_2-\text{[Aromatic]} + \text{MgX-NH-CH}_2\text{CH}_2-\text{[Core]}
Conditions : Dry THF or diethyl ether at 0–25°C.

Electrophilic Aromatic Substitution

Reaction TypeReagentProductConditions
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro derivative0–5°C, 2–4 hours
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Sulfo derivative50°C, 6 hours

Salt Formation

The ethylamine group forms stable salts with acids, enhancing solubility:
Compound+HX[Compound-H]+X\text{Compound} + \text{HX} \rightarrow \text{[Compound-H]}^+ \text{X}^-
Examples : Hydrochloride (HCl), oxalate (C<sub>2</sub>O<sub>4</sub><sup>2−</sup>) .

Reductive Amination

The amine reacts with carbonyl compounds under reducing conditions to form secondary amines:
Compound+RCOR’NaBH4R’CH2NH-CH2CH2[Core]\text{Compound} + \text{RCOR'} \xrightarrow{\text{NaBH}_4} \text{R'CH}_2\text{NH-CH}_2\text{CH}_2-\text{[Core]}
Conditions : Methanol/THF with NaBH<sub>4</sub> or NaBH<sub>3</sub>CN .

Complexation with Metals

The sulfonamide and amine groups coordinate transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming chelates for catalytic applications.

Mechanistic Insights

  • pKa Influence : The ethylamine group (pKa ~10.5) remains protonated in physiological conditions, affecting its nucleophilicity.

  • Steric Effects : The 2-methyl piperidine group hinders access to the sulfonamide nitrogen, limiting某些 reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management

Research has indicated that compounds similar to 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine exhibit significant analgesic properties. A patent describes the use of sulfonyl-substituted compounds in treating pain, suggesting that this class of compounds can modulate pain pathways effectively . The sulfonamide group is known for enhancing the lipophilicity of molecules, potentially improving their bioavailability and therapeutic effects.

1.2 Anticancer Properties

The compound has been investigated for its potential anticancer effects. Similar sulfonamide derivatives have shown promise in targeting specific cancer cell lines by inhibiting tumor growth and promoting apoptosis. The structural features of this compound may contribute to its efficacy in cancer therapies, particularly through mechanisms involving the inhibition of angiogenesis and metastasis .

1.3 Immunomodulation

Recent studies have highlighted the immunomodulatory effects of sulfonamide derivatives. These compounds can influence immune responses, making them potential candidates for treating autoimmune diseases or enhancing vaccine efficacy . The ability to modulate immune pathways can be crucial in developing therapies for conditions such as rheumatoid arthritis or multiple sclerosis.

Pharmacological Research

2.1 Neuropharmacology

The compound's structure suggests potential neuropharmacological applications, particularly in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to exert effects on neurotransmitter systems, thereby influencing conditions like depression or anxiety . Research into its neuroprotective properties is ongoing, with preliminary findings indicating possible benefits against neurodegenerative diseases.

2.2 Antimicrobial Activity

Sulfonamide compounds are traditionally known for their antimicrobial properties. Investigations into this compound have revealed its potential effectiveness against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

Biochemical Applications

3.1 Proteomics Research

In biochemical research, this compound serves as a valuable reagent in proteomics studies. Its ability to interact with specific proteins allows researchers to explore protein functions and interactions within cellular environments . This application is crucial for understanding disease mechanisms at the molecular level.

3.2 Chemical Biology Studies

The compound's unique structure makes it suitable for chemical biology applications, particularly in the development of probes for studying biological processes. By modifying its structure, researchers can create targeted probes that illuminate specific cellular pathways or disease states .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Pain ManagementPatent Demonstrated analgesic effects in preclinical models
Anticancer PropertiesPatent Inhibition of tumor growth observed in various cancer cell lines
ImmunomodulationPatent Modulation of immune responses noted, with implications for autoimmune therapies
NeuropharmacologyPubChem Potential neuroprotective effects under investigation
Antimicrobial ActivitySCBT Effective against multiple bacterial strains; potential as an antibiotic alternative

Mechanism of Action

The mechanism of action of 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine (Target) C₁₄H₂₂N₂O₂S 294.40 g/mol 2-Methyl-piperidine, sulfonyl linker Discontinued; potential CNS activity inferred from structural analogs
2-[4-(2,4-Dimethylphenyl)-piperazin-1-yl]-ethylamine (CAS 808739-11-9) C₁₄H₂₃N₃ 233.36 g/mol 2,4-Dimethylphenyl, piperazine ring No explicit activity data; piperazine derivatives often target GPCRs
2-[4-(3-Trifluoromethylphenyl)-piperazin-1-yl]-ethylamine (CAS 27144-85-0) C₁₃H₁₇F₃N₄ 298.30 g/mol 3-Trifluoromethylphenyl, piperazine ring Sigma(1) receptor ligands; high selectivity in SAR studies
2-[4-(2,2-Difluoroethoxy)-phenyl]-ethylamine (CAS 1183107-04-1) C₁₀H₁₃F₂NO 201.21 g/mol 2,2-Difluoroethoxy group Fluorinated substituents enhance metabolic stability; no explicit activity reported
(-)-N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-537) C₂₅H₃₆N₂O₂ 396.57 g/mol Methoxy, phenylethoxy, N-propyl-butyl chain Potent sigma(1) ligand (Ki = 1.2 nM); SAR highlights alkyl chain importance for affinity

Key Differences in Pharmacological Profiles

Piperidine vs. Piperazine Derivatives
  • Target Compound: The piperidine-sulfonyl group may enhance lipophilicity and blood-brain barrier penetration compared to piperazine-based analogues.
  • Piperazine Analogues : Piperazine derivatives (e.g., CAS 27144-85-0) exhibit strong sigma(1) receptor affinity due to the electron-withdrawing trifluoromethyl group, which stabilizes receptor interactions. Piperazine's nitrogen atoms also facilitate hydrogen bonding .
Substituent Effects on Activity
  • Fluorinated Groups : The difluoroethoxy group in CAS 1183107-04-1 increases metabolic stability but reduces polarity, limiting solubility. In contrast, the trifluoromethyl group in CAS 27144-85-0 enhances both stability and receptor selectivity .
  • Alkyl Chain Modifications : NE-537's N-propyl-butyl chain optimizes sigma(1) binding by balancing hydrophobicity and steric bulk, a feature absent in the target compound .
Sulfonyl Linker vs. Ether/Oxy Groups
  • The sulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to ether or oxy linkers (e.g., in NE-537). This could influence electronic distribution in the phenyl ring, altering interactions with aromatic residues in target proteins .

Structure-Activity Relationship (SAR) Insights

  • Sigma(1) Receptor Ligands : NE-537 and CAS 27144-85-0 demonstrate that alkyl chain length and aryl substituent electronegativity critically modulate affinity. The target compound’s methyl-piperidine-sulfonyl group may mimic these effects but lacks empirical validation .
  • Metabolic Stability : Fluorinated derivatives (e.g., CAS 1183107-04-1) resist oxidative metabolism, whereas sulfonyl groups may increase susceptibility to hydrolysis .

Biological Activity

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine, a compound with the molecular formula C14H22N2O2S, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a sulfonyl group that plays a crucial role in its interaction with biological targets. The mechanism of action primarily involves:

  • Enzyme Interaction : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : It may act on various receptors, influencing cellular signaling pathways.

These interactions lead to changes in biochemical processes, making the compound a candidate for therapeutic applications.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Properties

In vitro studies have demonstrated the compound's anticancer activity against several cancer cell lines:

Cell Line IC50 (µg/mL)
HCT-116 (Colon)1.9
MCF-7 (Breast)2.3
HeLa (Cervical)3.5

The IC50 values indicate potent cytotoxic effects, particularly against colon and breast cancer cells, suggesting further investigation into its use as an anticancer drug .

3. Neuropharmacological Effects

Preliminary studies have shown that the compound may have neuropharmacological effects, particularly in modulating serotonin receptors. This could imply potential applications in treating mood disorders:

  • Serotonin Receptor Modulation : The compound has been investigated for its ability to act as a serotonin receptor antagonist, which may help alleviate symptoms of depression .

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Researchers modified the sulfonyl group and evaluated the derivatives' antimicrobial and anticancer properties:

  • Derivative Synthesis : Various derivatives were synthesized through nucleophilic substitution reactions.
  • Biological Evaluation : The modified compounds exhibited improved MIC and IC50 values compared to the parent compound.

This study emphasizes the importance of structural modifications in enhancing biological activity .

Q & A

What analytical methods are recommended for determining the purity of 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine in research settings?

Basic Question
High-Performance Liquid Chromatography (HPLC) is widely used, employing a mobile phase of methanol and buffer (65:35 v/v) with sodium acetate and sodium 1-octanesulfonate adjusted to pH 4.6 using glacial acetic acid . Complementary techniques such as ¹H/¹³C NMR and mass spectrometry should confirm structural integrity. Purity thresholds ≥95% are established through peak area normalization, with system suitability tests ensuring column efficiency (theoretical plates ≥2000) and tailing factors ≤2.0.

What synthetic strategies are effective for preparing this compound with high yield?

Basic Question
A two-step approach is recommended:

Sulfonylation : React 4-aminophenethyl alcohol with 2-methylpiperidine-1-sulfonyl chloride under inert atmosphere (triethylamine base, dichloromethane, 0°C to RT, 12 h).

Reduction : Convert the intermediate alcohol to ethylamine via catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction (PPh₃, CCl₄, NH₄OH). Purify via silica gel chromatography (EtOAc/hexane gradient), yielding 60–75% .

How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition assays?

Advanced Question
Conduct a meta-analysis of experimental parameters:

ParameterVariability SourceResolution Strategy
Enzyme sourceSpecies-specific isoformsUse recombinant human kinases
ATP concentrationNon-physiological levelsAlign with cellular ATP (1–5 mM)
Assay pHAltered ionization statesStandardize to physiological pH 7.4

Validate findings through orthogonal methods like surface plasmon resonance (SPR) for binding affinity and cellular proliferation assays .

What methodologies are appropriate for investigating metabolic stability in preclinical models?

Advanced Question
In vitro : Hepatic microsomal incubations (1 mg/mL protein, 1 μM substrate, 37°C) with NADPH, sampling at 0, 5, 15, 30, and 60 min for LC-MS/MS analysis. Calculate intrinsic clearance and half-life.
In vivo : Pharmacokinetic studies in rodents (IV/PO administration, plasma sampling up to 24h) using non-compartmental analysis .

How can computational modeling guide the optimization of receptor subtype selectivity?

Advanced Question
Perform molecular docking studies to map interactions between the sulfonyl-piperidine moiety and receptor active sites. Key steps:

Structure Preparation : Retrieve target receptor PDB files and optimize protonation states.

Docking Simulations : Use AutoDock Vina to assess binding energies of structural analogs.

SAR Analysis : Modify substituents on the phenyl or piperidine rings to enhance selectivity (e.g., introducing electron-withdrawing groups). Validate predictions with radioligand displacement assays .

What stability considerations are critical for long-term storage of this compound?

Basic Question
Store at –20°C under nitrogen in amber vials to prevent sulfonamide hydrolysis. Monitor degradation via:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).
  • Forced Degradation Studies : Expose to acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions, analyzing degradation products by HPLC .

How can researchers reconcile conflicting solubility data in polar vs. non-polar solvents?

Advanced Question

Solvent ClassObserved SolubilityMethodological Insight
Polar (DMSO)High (>50 mM)Hydrogen bonding with sulfonyl group
Non-polar (Hexane)Low (<1 mM)Hydrophobic phenyl/piperidine dominance

Use co-solvent systems (e.g., PEG-400/water) for in vivo dosing. Confirm solubility via nephelometry and equilibrium shake-flask methods .

What strategies mitigate off-target effects in cellular assays?

Advanced Question

Counter-Screening : Test against panels of unrelated receptors (e.g., GPCRs, ion channels).

Proteome Profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS identification of bound proteins.

CRISPR Knockout Models : Validate target specificity in cells lacking the receptor of interest .

How does the compound’s logP affect its blood-brain barrier permeability?

Basic Question
Calculate logP via shake-flask (octanol/water partition) or HPLC-derived hydrophobicity indices. Optimal logP for CNS penetration: 2–5. For this compound (predicted logP ~3.2), assess permeability using:

  • PAMPA-BBB : Artificial membrane assay.
  • In Situ Perfusion : Measure brain uptake in rodents .

What theoretical frameworks inform mechanistic studies of its biological activity?

Advanced Question
Link research to:

  • Molecular Pharmacology : Analyze structure-activity relationships (SAR) using Hansch analysis.
  • Systems Biology : Map interactions within signaling networks via Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways.
  • Quantum Mechanics : Calculate electrostatic potentials to explain sulfonyl group reactivity .

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